molecular formula C10H7N3O B3388727 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile CAS No. 88877-04-7

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Cat. No. B3388727
CAS RN: 88877-04-7
M. Wt: 185.18 g/mol
InChI Key: AYUPZBQOTRFJQK-UHFFFAOYSA-N
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Description

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 .


Synthesis Analysis

The synthesis of 1,5-naphthyridines has been reported in various studies . For instance, in 1927, Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, precisely 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine .


Molecular Structure Analysis

The molecular structure of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is based on the naphthyridine scaffold, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

properties

IUPAC Name

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-6-8-4-7(5-11)10(14)13-9(8)2-3-12-6/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUPZBQOTRFJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420814
Record name 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

CAS RN

88877-04-7
Record name 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

E-1. 1,2-Dihydro-5-methvl-2-oxo-1,6-naphthyridine-3-carbonitrile--A mixture containing 33.2 g of 5-acetyl-1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridincarbonitrile, 32.1 g of formamidine acetate and 300 ml of dimethylformamide was heated in a oil bath at 120°-130° C. for 3 hours, the original yellow solid dissolving and dark solution resulting. The reaction mixture was evaporated to dryness and then treated with 400 ml of water followed by 30 ml of acetic acid. The resulting insoluble solid was collected, washed with water, air-dried, recrystallized from dimethylformamide and dried at 90° C. to yield 27.4 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile as a compound containing 1/2 mole of dimethylformamide, m.p. 278°-280° C. with decomposition.
[Compound]
Name
E-1. 1,2-Dihydro-5-methvl-2-oxo-1,6-naphthyridine-3-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-acetyl-1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridincarbonitrile
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The above preparation was also carried out using ammonium acetate in place of formamidine acetate as follows: A mixture containing 1.305 kg of 1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridinecarbonitrile, 9 liters of dimethylformamide and 915 g of ammonium acetate was refluxed for five hours The reaction suspension was cooled to 5° C. for three hours and the precipitated product was collected, washed twice with cold 60/40 by volume of dimethylformamide/water, twice with cold ethanol, once with ether and dried to yield 826 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile, m.p. 75°-277° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridinecarbonitrile
Quantity
1.305 kg
Type
reactant
Reaction Step Two
Quantity
915 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture containing 33.2 g of 5-acetyl-1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridincarbonitrile, 32.1 g of formamidine acetate and 300 ml of dimethylformamide was heated in a oil bath at 120°-130° C. for 3 hours, the original yellow solid dissolving and dark solution resulting. The reaction mixture was evaporated to dryness and then treated with 400 ml of water followed by 30 ml of acetic acid. The resulting insoluble solid was collected, washed with water, air-dried, recrystallized from dimethylformamide and dried at 90° C. to yield 27.4 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile as a compound containing 1/2 mole of dimethylformamide, m.p. 278°-280° C. with decomposition.
Name
5-acetyl-1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridincarbonitrile
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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